2-Phenylethyl 0750585
Description
These compounds are characterized by a phenylethyl (C₆H₅-CH₂-CH₂-) moiety attached to functional groups such as esters or heterocyclic systems.
- In Fermentation Products: 2-Phenylethyl esters, such as 2-phenylethyl acetic acid ester (phenethyl acetate), are volatile aromatic compounds produced during yeast fermentation. They contribute to fruity and floral notes in beverages like beer .
- In Agarwood: 2-(2-Phenylethyl)chromones are pharmacologically active chromone derivatives found in agarwood resin. They are critical to agarwood’s medicinal properties and fragrance .
While the identifier "0750585" remains ambiguous, this article assumes the compound is a 2-phenylethyl derivative with structural or functional relevance to the discussed classes.
Properties
Molecular Formula |
C34H35NO5 |
|---|---|
Molecular Weight |
537.6g/mol |
IUPAC Name |
2-phenylethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H35NO5/c1-21-10-12-24(13-11-21)32-31(34(37)40-17-16-23-8-6-5-7-9-23)22(2)35-27-18-26(19-28(36)33(27)32)25-14-15-29(38-3)30(20-25)39-4/h5-15,20,26,32,35H,16-19H2,1-4H3 |
InChI Key |
RRTDZEVCPPHMHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
2-Phenylethyl Acetic Acid Ester (Phenethyl Acetate)
- Structure : Phenethyl group linked to an acetate ester.
- Molecular Weight : 164.2 g/mol.
- Source : Generated during beer fermentation via yeast metabolism .
- Role : Imparts honey-like aroma in beverages.
Hexanoic Acid Ethyl Ester Structure: Ethyl ester of hexanoic acid. Molecular Weight: 144.21 g/mol. Source: Fermentation byproduct in beer . Role: Contributes pineapple-like notes.
Comparison Table: Structural Properties of 2-Phenylethyl Esters
| Compound | Molecular Weight (g/mol) | Functional Group | Primary Source | Aromatic Profile |
|---|---|---|---|---|
| 2-Phenylethyl Acetic Acid Ester | 164.2 | Ester | Yeast fermentation | Floral, honey-like |
| Hexanoic Acid Ethyl Ester | 144.21 | Ester | Yeast fermentation | Pineapple, fruity |
2-(2-Phenylethyl) Chromones
Key Compounds:
2-(2-Phenylethyl)chromone (Base Structure)
- Structure : Chromone core (benzopyran-4-one) linked to a phenylethyl group.
- Molecular Weight : 250 g/mol (base).
- Substituents : Typically methoxy (-OCH₃) or hydroxy (-OH) groups.
- Source : Agarwood resin, induced by fungal infection or physical damage .
5,6-Dimethoxy-2-(2-phenylethyl)chromone
Comparison Table: Structural Properties of 2-(2-Phenylethyl) Chromones
| Compound | Molecular Weight (g/mol) | Substituents | Source | Pharmacological Role |
|---|---|---|---|---|
| Base 2-(2-Phenylethyl)chromone | 250 | None | Agarwood | Fragrance foundation |
| 5,6-Dimethoxy Derivative | 310 | 2 methoxy groups | Fungal-induced agarwood | Antioxidant, anti-inflammatory |
Functional Comparison with Analogous Compounds
Volatile Esters vs. Chromones
2-Phenylethyl Esters :
2-(2-Phenylethyl)chromones :
Sesquiterpenes (Functional Analogues in Agarwood)
- Role : Sesquiterpenes dominate agarwood fragrance, whereas chromones drive pharmacological activity.
- Content : Sesquiterpenes constitute 55–76% in induced agarwood, while chromones range from 13–76% .
Research Findings and Analytical Data
GC-MS Characterization
- 2-Phenylethyl Esters : Identified via HS-SPME-GC-MS in beer, with NIST 14 database matching .
- 2-(2-Phenylethyl)chromones: Characterized by diagnostic fragmentation patterns (e.g., cleavage of CH₂-CH₂ bond between chromone and phenyl groups) and molecular ion analysis .
Induction Method Impact (Agarwood Chromones)
| Induction Method | Total Sesquiterpenes + Chromones (%) | Chromones (%) |
|---|---|---|
| D1 | 55.82 | ~30 |
| F2 | 75.97 | ~60 |
| CK (Control) | 13.71 | <10 |
Data adapted from agarwood induction studies .
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